molecular formula C15H14N4OS B11053641 5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol

5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol

Cat. No.: B11053641
M. Wt: 298.4 g/mol
InChI Key: BCDIWMCRSRVDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methoxyphenyl group and a pyridinyl group attached to the triazole ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Substitution Reactions: The introduction of the methoxyphenyl and pyridinyl groups can be achieved through nucleophilic substitution reactions. For instance, the methoxyphenyl group can be introduced using 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

    Thiol Group Introduction: The thiol group is typically introduced by treating the intermediate compound with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various studies due to its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance binding affinity to biological targets, making it a valuable scaffold in drug design.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the addition of methoxyphenyl and pyridinyl groups may enhance the efficacy and selectivity of these drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl and pyridinyl groups further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and pyridinyl groups, which are not commonly found together in other triazole derivatives. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4OS/c1-20-13-6-4-11(5-7-13)9-14-17-18-15(21)19(14)12-3-2-8-16-10-12/h2-8,10H,9H2,1H3,(H,18,21)

InChI Key

BCDIWMCRSRVDTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.